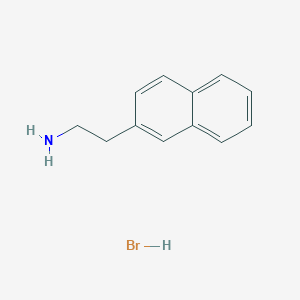
2-(Naphthalen-2-yl)ethanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-yl)ethanamine hydrobromide is a chemical compound with the molecular formula C12H14BrN and a molecular weight of 252.16 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanamine group attached to the naphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(Naphthalen-2-yl)ethanamine hydrobromide typically involves the reaction of naphthalene with ethylamine in the presence of a hydrobromic acid catalyst . The reaction conditions usually include:
Temperature: Moderate heating to facilitate the reaction.
Solvent: An organic solvent such as ethanol or methanol to dissolve the reactants.
Catalyst: Hydrobromic acid to promote the formation of the hydrobromide salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(Naphthalen-2-yl)ethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Naphthalen-2-yl)ethanamine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-2-yl)ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with various receptors and enzymes, potentially modulating their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
2-(Naphthalen-2-yl)ethanamine hydrobromide can be compared with other similar compounds, such as:
2-(Naphthalen-2-yl)ethanamine hydrochloride: Similar structure but with a hydrochloride salt instead of a hydrobromide salt.
Naphthalene-2-ethylamine: Lacks the hydrobromide group, leading to different chemical properties and reactivity.
Naphthalene derivatives: Various naphthalene-based compounds with different functional groups attached to the naphthalene ring.
The uniqueness of this compound lies in its specific combination of the ethanamine group and the hydrobromide salt, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
2-naphthalen-2-ylethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.BrH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHHDPHSCQTOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














